4-Chloro-5-nitrobenzimidazole

Descripción general

Descripción

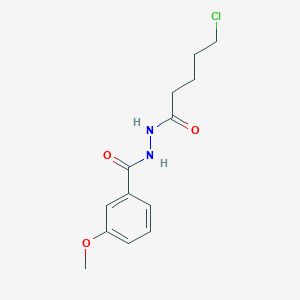

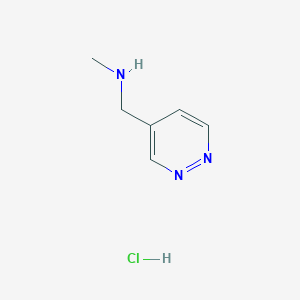

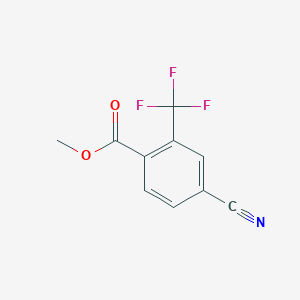

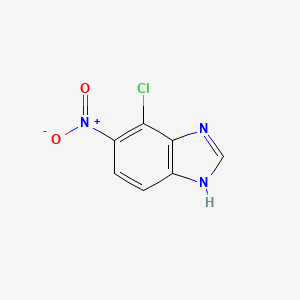

4-Chloro-5-nitrobenzimidazole is a compound belonging to the benzimidazole family . It has a molecular weight of 197.58 . The compound is a light yellow to brown solid and is stored at a temperature of +4°C .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of 1,2-diamines and aldehydes or ketones in a one-pot pseudo-three-component reaction . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has also been used to synthesize benzimidazoles .Molecular Structure Analysis

The molecular structure of 4-Chloro-5-nitrobenzimidazole is represented by the linear formula C7H4ClN3O2 . The InChI code for the compound is 1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10) .Chemical Reactions Analysis

Benzimidazoles, including 4-Chloro-5-nitrobenzimidazole, can undergo a variety of chemical reactions. For example, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has been used to synthesize benzimidazoles . Other reactions include the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .Physical And Chemical Properties Analysis

4-Chloro-5-nitrobenzimidazole is a light yellow to brown solid . It has a molecular weight of 197.58 and is stored at a temperature of +4°C . .Aplicaciones Científicas De Investigación

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They are extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .

Medicinal Chemistry

Benzimidazoles possess many pharmacological properties and are used in a wide range of therapeutic applications such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine . They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Corrosion Inhibition

Benzimidazoles have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Catalysis

Benzimidazoles have been used in the synthesis of various organic compounds . They are used as catalysts in the synthesis of benzimidazoles and benzothiazoles .

Antiviral Research

Benzimidazoles have been found to have antiviral properties . For example, they have been studied for their activity against respiratory syncytial virus .

Anti-HIV Research

Benzimidazoles have also been explored for their potential use in anti-HIV treatments .

Antihypertensive Research

Some benzimidazoles have been found to have antihypertensive effects, making them a topic of interest in cardiovascular disease research .

Radiosensitizers and Anesthetics

Nitro derivatives of benzazoles, including 4-Chloro-5-nitrobenzimidazole, have been used as radiosensitizers and anesthetics .

Dyes and Plasticizers

These compounds have found applications in the production of dyes and plasticizers .

Pesticides and Herbicides

Nitrobenzazoles have been used as pesticides and herbicides .

Plant Growth Regulators

They have also been used as plant growth regulators .

Corrosion Inhibitors

Benzimidazoles, including 4-Chloro-5-nitrobenzimidazole, have been used as corrosion inhibitors for steels, pure metals, and alloys .

Antibacterial and Antitubercular Agents

Some derivatives of benzimidazoles have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-5-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZUCIHBALRZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-nitrobenzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.